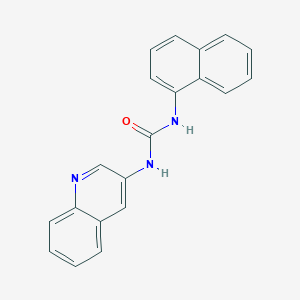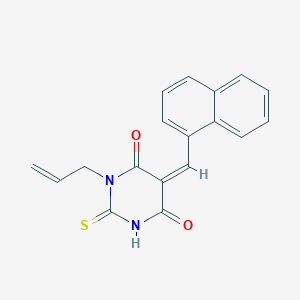![molecular formula C18H25N3O B4880019 (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4880019.png)
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPMA is a member of the oxadiazole family of compounds and is known to have a variety of biochemical and physiological effects.
作用机制
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine acts as a fluorescent probe by binding to the G-quadruplex DNA structure, causing a change in fluorescence intensity that can be measured. The exact mechanism of action for (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine as a dopamine transporter ligand is not yet fully understood, but it is believed to involve binding to the transporter and inhibiting dopamine reuptake.
Biochemical and Physiological Effects
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively bind to the G-quadruplex DNA structure, which can potentially be used for cancer diagnosis and treatment. (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has also been shown to inhibit dopamine reuptake, which can have potential implications for the treatment of dopamine-related disorders such as Parkinson's disease and addiction.
实验室实验的优点和局限性
One advantage of using (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine in lab experiments is its specificity for binding to the G-quadruplex DNA structure and the dopamine transporter. This allows for more precise measurements and observations. However, one limitation is that (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine is relatively new and there is still much to be learned about its properties and potential applications.
未来方向
There are several potential future directions for research involving (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine. One direction is to further study its potential as a fluorescent probe for imaging biological systems, particularly in cancer research. Another direction is to continue to investigate its potential as a ligand for the development of new drugs targeting the dopamine transporter. Additionally, further studies could be conducted to better understand the mechanism of action of (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine and its potential implications for the treatment of dopamine-related disorders.
合成方法
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine can be synthesized using a multi-step process involving the reaction of cyclopentylmagnesium bromide with 3-bromopropylbenzene, followed by the reaction of the resulting product with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde. The final product is obtained through reduction of the imine intermediate using sodium borohydride.
科学研究应用
(3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has been studied for its potential application as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to the G-quadruplex DNA structure, which is known to play a role in cancer development and progression. (3-cyclopentylpropyl)methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine has also been studied for its potential use as a ligand for the development of new drugs targeting the dopamine transporter.
属性
IUPAC Name |
3-cyclopentyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-21(13-7-10-15-8-5-6-9-15)14-17-19-18(20-22-17)16-11-3-2-4-12-16/h2-4,11-12,15H,5-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOXSAWBCOFTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1CCCC1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4879936.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4879945.png)
![4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}morpholine](/img/structure/B4879949.png)


![methyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4879979.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B4879985.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4879989.png)
![1-(bicyclo[2.2.1]hept-2-ylacetyl)-4-(2-pyridinyl)piperazine](/img/structure/B4879990.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B4879996.png)
![{1-(3-biphenylylcarbonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4880000.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4880001.png)

![2-{2,4-dioxo-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4880010.png)